Cas no 1936293-86-5 (but-2-yne-1-sulfonyl fluoride)

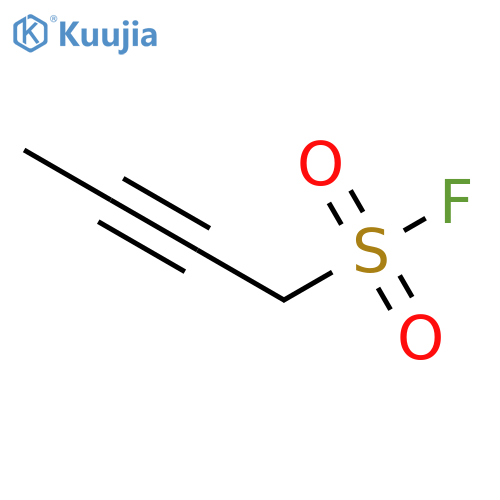

but-2-yne-1-sulfonyl fluoride structure

商品名:but-2-yne-1-sulfonyl fluoride

CAS番号:1936293-86-5

MF:C4H5FO2S

メガワット:136.144703626633

MDL:MFCD28968445

CID:5192376

PubChem ID:122236002

but-2-yne-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-Butyne-1-sulfonyl fluoride

- but-2-yne-1-sulfonyl fluoride

-

- MDL: MFCD28968445

- インチ: 1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h4H2,1H3

- InChIKey: CRKPNZYEIIOTOE-UHFFFAOYSA-N

- ほほえんだ: C(S(F)(=O)=O)C#CC

but-2-yne-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-224081-1.0g |

but-2-yne-1-sulfonyl fluoride |

1936293-86-5 | 95% | 1.0g |

$457.0 | 2024-06-20 | |

| Enamine | EN300-224081-5g |

but-2-yne-1-sulfonyl fluoride |

1936293-86-5 | 5g |

$1322.0 | 2023-09-15 | ||

| Enamine | EN300-224081-10g |

but-2-yne-1-sulfonyl fluoride |

1936293-86-5 | 10g |

$1962.0 | 2023-09-15 | ||

| Enamine | EN300-224081-0.1g |

but-2-yne-1-sulfonyl fluoride |

1936293-86-5 | 95% | 0.1g |

$402.0 | 2024-06-20 | |

| Enamine | EN300-224081-1g |

but-2-yne-1-sulfonyl fluoride |

1936293-86-5 | 1g |

$457.0 | 2023-09-15 | ||

| Enamine | EN300-224081-0.05g |

but-2-yne-1-sulfonyl fluoride |

1936293-86-5 | 95% | 0.05g |

$383.0 | 2024-06-20 | |

| Enamine | EN300-224081-2.5g |

but-2-yne-1-sulfonyl fluoride |

1936293-86-5 | 95% | 2.5g |

$894.0 | 2024-06-20 | |

| Enamine | EN300-224081-5.0g |

but-2-yne-1-sulfonyl fluoride |

1936293-86-5 | 95% | 5.0g |

$1322.0 | 2024-06-20 | |

| Enamine | EN300-224081-10.0g |

but-2-yne-1-sulfonyl fluoride |

1936293-86-5 | 95% | 10.0g |

$1962.0 | 2024-06-20 | |

| Enamine | EN300-224081-0.25g |

but-2-yne-1-sulfonyl fluoride |

1936293-86-5 | 95% | 0.25g |

$420.0 | 2024-06-20 |

but-2-yne-1-sulfonyl fluoride 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

1936293-86-5 (but-2-yne-1-sulfonyl fluoride) 関連製品

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬